molecular formula C6H8N2O2 B14131208 2,5-dimethylpyrimidine-4,6(1H,5H)-dione

2,5-dimethylpyrimidine-4,6(1H,5H)-dione

Katalognummer: B14131208
Molekulargewicht: 140.14 g/mol
InChI-Schlüssel: VKYFYFKZVDRIQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-dimethylpyrimidine-4,6(1H,5H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This compound is characterized by two methyl groups attached to the pyrimidine ring at positions 2 and 5, and two keto groups at positions 4 and 6.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethylpyrimidine-4,6(1H,5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of ethyl acetoacetate with urea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-dimethylpyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction can produce hydroxylated derivatives.

Wissenschaftliche Forschungsanwendungen

2,5-dimethylpyrimidine-4,6(1H,5H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its biological activity.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Wirkmechanismus

The mechanism of action of 2,5-dimethylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-dimethylpyrimidine: Similar structure but lacks the keto groups at positions 4 and 6.

    5-methylpyrimidine-2,4-dione: Similar but with only one methyl group and two keto groups.

    6-methyluracil: A related compound with a different substitution pattern.

Uniqueness

2,5-dimethylpyrimidine-4,6(1H,5H)-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of two methyl groups and two keto groups provides distinct properties that differentiate it from other pyrimidine derivatives.

Eigenschaften

Molekularformel

C6H8N2O2

Molekulargewicht

140.14 g/mol

IUPAC-Name

2,5-dimethyl-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C6H8N2O2/c1-3-5(9)7-4(2)8-6(3)10/h3H,1-2H3,(H,7,8,9,10)

InChI-Schlüssel

VKYFYFKZVDRIQF-UHFFFAOYSA-N

Kanonische SMILES

CC1C(=O)NC(=NC1=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.